Kibdelone A vs. Truncated ABCD Ring Analogs: 2000-Fold Difference in Cytotoxic Potency
Kibdelone A possesses a complete hexacyclic tetrahydroxanthone structure essential for its low nanomolar cytotoxicity. In direct contrast, synthetic ABCD ring fragments lacking the full polycyclic architecture are approximately 2000 times less active, highlighting the critical pharmacophoric importance of the intact kibdelone skeleton [1].
| Evidence Dimension | Cytotoxicity (GI50) against human tumor cell lines |
|---|---|
| Target Compound Data | Kibdelone A GI50: 1.2 nM (SR leukemia), <1 nM (SN12C renal) [2] |
| Comparator Or Baseline | ABCD Ring Fragment Analogs GI50: ~2000-fold less active than Kibdelones B and C [1] |
| Quantified Difference | Approximately 2000-fold difference in potency |
| Conditions | NCI 60-cell line screen [1][2] |
Why This Matters
This demonstrates that only the full hexacyclic structure confers the reported potency, making Kibdelone A the necessary choice for experiments requiring its specific biological profile.
- [1] Butler MS. Synthesis and Biological Evaluation of ABCD Ring Fragments of the Kibdelones. Angew Chem Int Ed Engl. 2011;50(11):2511-2515. View Source
- [2] Ratnayake R, Lacey E, Tennant S, Gill JH, Capon RJ. Kibdelones: novel anticancer polyketides from a rare Australian actinomycete. Chemistry. 2007;13(5):1610-9. View Source
